References: [] https://www.semanticscholar.org/paper/24dc8a74a4a4e712baa4e273fbc83004fa426fd0 [] https://www.semanticscholar.org/paper/374586ea2fedc48d86f6b63ab1504743972b46c0 [] https://www.semanticscholar.org/paper/0633ccda6d22c7d92ccc55cc18c3f0a1bfddcb40 [] https://www.semanticscholar.org/paper/12518d95db0ae98c6d584ccc7529587f8e769482 [] https://www.semanticscholar.org/paper/06deaf1b356d5db48e60983cee5df14b2625f35c [] https://www.semanticscholar.org/paper/3dde55e4d116a2010319df69cb4c3870540c371a [] https://www.semanticscholar.org/paper/0dcf0e5629f7f361c43f344f945165ef83957c43 [] https://www.semanticscholar.org/paper/1852280b09a4e447e718c89405d968883f2770d7 [] https://www.semanticscholar.org/paper/33143eb4f3e32857399f4c990700c18e1d4f6ec8 [] https://www.semanticscholar.org/paper/391972a0a29582f256c27185ba14e63064f77d6b [] https://www.semanticscholar.org/paper/3d665abfb59662985449e3a2b369afaa9c2de10f [] https://www.semanticscholar.org/paper/3d8f1c3be0b89007b22a87f9276bb1601795178b [] https://www.semanticscholar.org/paper/40d3a081f54820f77f2cb458a358cbfe714dbdfc [] https://www.semanticscholar.org/paper/4b9d20b0cc66c92a05c3cc7856614b5630a2ade2 [] https://www.semanticscholar.org/paper/0a741453ca808422f7fc2ac705e9641ad8d22b83 [] https://www.semanticscholar.org/paper/19868321bb07a6ea6cf9060f5fa5b215f766e69c [] https://www.semanticscholar.org/paper/19fffddfa51f3bab5ba34f47096f57c282f25aa6 [] https://www.semanticscholar.org/paper/2da15d9882594cfbdb665dd4fbce4e99db9d43e7 [] https://www.semanticscholar.org/paper/36d789bda92d5cf3291b78272595ac727e18bca2 [] https://www.semanticscholar.org/paper/074f480daaee45d514ef9a77c655849327d84e1b [] https://www.semanticscholar.org/paper/119905f46ae2c5761a669071689665a1f6b09a4d [] https://www.semanticscholar.org/paper/13fdd8222c71271556329951bb6a931a98f184c8 [] https://www.semanticscholar.org/paper/242f6ce063b61818b4e2621ee05cfbb28984796b [] https://www.semanticscholar.org/paper/42f9851e159494e38d1138b37b5e9b02042e97fd [] https://www.semanticscholar.org/paper/44c47501c8dcba7ae21b7b824a960a0452bcece7 [] https://www.semanticscholar.org/paper/4cacc44373125fc51c0934a7dfacc845d1282186 [] https://www.semanticscholar.org/paper/4d3dbb8999d66173ce79ace7abc6616a2f83f331 [] https://www.semanticscholar.org/paper/061cf6ee8610b534d4eaab785b3d45036bf7a01b [] https://www.semanticscholar.org/paper/0b60788a77b9d333293df6942a9273d2078e6396 [] https://www.semanticscholar.org/paper/1b0850400470d283fff3a044ce9d68d4dba909b9 [] https://www.semanticscholar.org/paper/24440c5c9694011bd91deceb5551b70aa913b58c [] https://www.semanticscholar.org/paper/24ba5536d3d0e6cf817b5e6c2bbb78003e40837e [] https://www.semanticscholar.org/paper/26c0e4d9e8a603a9d6346349274b2619a9644e76 [] https://www.semanticscholar.org/paper/2fac63f31eedcee3bbc97841a2d12366e4d92810 [] https://www.semanticscholar.org/paper/313c5bada7bcdf0db609891f90f11408e00b9eee [] https://www.semanticscholar.org/paper/3468db44dc8986f34657ad871cd816b5a9ccef3b [] https://www.semanticscholar.org/paper/363032548692eafea203f26a06bd2a3df8545593 [] https://www.semanticscholar.org/paper/3fe31334334e85bff0dd85f9a95bce8c293cbe26 [] https://www.semanticscholar.org/paper/45fed276add90cf41306bc285c86b8c76d311860 [] https://www.semanticscholar.org/paper/4baf5227fa4dbe790dde9720295847e47a8a9029 [] https://www.semanticscholar.org/paper/4d7c843ebd91bef0ed1fde5c9302144b362a157a [] https://www.semanticscholar.org/paper/0012b8abb7584cbce8fd29a095f02757bc7a9903 [] https://www.semanticscholar.org/paper/00b4cf850d6f1a3c112be1f0964a36c29efb1d09 [] https://www.semanticscholar.org/paper/023d37b4dc5fa72f31c2103492687c9795306717 [] https://www.semanticscholar.org/paper/033b7a50f999338b99f70971071405c12b64128d [] https://www.semanticscholar.org/paper/05a9e96895cec904aac10a4c4a0c3f7f1b2e984c [] https://www.semanticscholar.org/paper/0840f4f88ee633d590e9be76f40b9e7c94132c77 [] https://www.semanticscholar.org/paper/08cd93124b407fc917739611074ccdecb96ced26
Propafenone is synthesized from various chemical precursors, including phenolic compounds and malonic acid derivatives. The compound is classified under the category of antiarrhythmic agents and is recognized for its ability to modulate cardiac electrical activity. It is available in both oral and intravenous formulations, with its hydrochloride salt form being the most commonly used.
Several methods have been developed for synthesizing propafenone, with varying yields and complexities:
The synthesis typically involves several key steps:
Propafenone has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological properties. The chemical formula for propafenone is C_21H_27NO_2, and it features a phenyl ring, an ether linkage, and a secondary amine.
Propafenone undergoes various chemical reactions during its synthesis and metabolism:
The reaction conditions (temperature, pressure, and time) are critical for optimizing yield and purity. For example, reactions typically occur at elevated temperatures (around 70°C) under controlled atmospheric conditions to ensure complete conversion of reactants.
Propafenone exerts its antiarrhythmic effects primarily through sodium channel blockade, which stabilizes the cardiac membrane potential and reduces excitability. This action decreases conduction velocity in cardiac tissues, thereby preventing abnormal heart rhythms.
Pharmacodynamic studies indicate that propafenone has a significant impact on both phase 0 depolarization and phase 4 repolarization in cardiac action potentials, leading to effective suppression of arrhythmias .
Relevant analytical techniques such as high-performance liquid chromatography are employed to assess purity and stability during formulation development .
Propafenone's primary application lies in cardiology as an antiarrhythmic agent. It is used clinically to manage:
Research continues into its potential roles beyond traditional uses, including investigations into its effects on multidrug resistance in cancer therapies . Furthermore, ongoing studies explore the optimization of synthesis methods to enhance yield and reduce environmental impact .
Propafenone exerts potent Class IC antiarrhythmic effects by blocking cardiac voltage-gated sodium channels (Nav1.5), significantly reducing the fast inward sodium current (INa) responsible for phase 0 depolarization in cardiac action potentials. This blockade exhibits strong use-dependence, meaning inhibition intensifies at faster heart rates due to preferential binding to open or inactivated channel states. Propafenone dissociates slowly from sodium channels (time constant >10 seconds), resulting in prolonged recovery kinetics that cause cumulative blockade during rapid rhythms [1] [4] [6]. Electrophysiological studies demonstrate a dose-dependent reduction in maximum upstroke velocity (Vmax) in Purkinje fibers and ventricular myocardium, widening the QRS complex by 20–50% at therapeutic doses. Unlike Class IA/B agents, propafenone minimally affects action potential duration, highlighting its selective sodium channel affinity [6] [8].
Table 1: Sodium Channel Blockade Kinetics of Propafenone
Parameter | Value | Physiological Impact |
---|---|---|
Association Rate | Fast (milliseconds) | Rapid onset of blockade |
Dissociation Rate | Slow (>10 seconds) | Cumulative effect at high heart rates |
State Affinity | Open/inactivated > resting | Enhanced efficacy in tachyarrhythmias |
Vmax Reduction | Up to 50% at therapeutic doses | QRS complex widening on ECG |
In addition to sodium channel blockade, propafenone exhibits non-selective beta-adrenergic antagonism, primarily mediated by its S-enantiomer. Radioligand binding assays reveal stereoselective affinity for human β2-adrenoceptors, with the S-enantiomer showing a 100-fold higher binding affinity (Ki = 7.2 nM) than the R-enantiomer (Ki = 571 nM) [4] [8]. This intrinsic beta-blocking activity contributes to propafenone’s negative chronotropic effects, attenuating exercise-induced tachycardia by 10–15% in clinical studies [4] [9]. At high plasma concentrations—often seen in CYP2D6 poor metabolizers—beta-blockade becomes clinically significant, manifesting as reduced sinus rates and AV nodal conduction. The R-enantiomer exhibits less than 1% of the beta-blocking potency of propranolol, confirming the S-enantiomer’s dominant role in this activity [4] [8].
Table 2: Stereoselective Beta-Blocking Activity of Propafenone Enantiomers
Enantiomer | β2-Receptor Ki (nM) | Relative Potency | Clinical Effects |
---|---|---|---|
S-propafenone | 7.2 ± 2.9 | 100% | Sinus bradycardia, AV nodal blockade |
R-propafenone | 571 ± 141 | <1% | Negligible beta-blockade at usual doses |
Propafenone weakly inhibits L-type calcium channels (ICa-L) at concentrations exceeding therapeutic ranges (>1 µM). This effect is pharmacologically minor compared to sodium channel blockade, contributing minimally to its antiarrhythmic profile [6] [8]. In vitro studies show 10–20% reduction in calcium current amplitude at high doses, potentially prolonging AV nodal conduction in vivo. Propafenone also inhibits several potassium currents, including IKr (rapid delayed rectifier), which may modestly prolong action potential duration in ventricular tissue. The net electrophysiological effects include PR interval prolongation (due to AV nodal slowing) and QRS complex widening (due to sodium channel blockade), while the QT interval remains largely unaffected [6] [8].
Propafenone undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 enzymes, with CYP2D6 polymorphism profoundly influencing its pharmacokinetics. The drug is metabolized via three primary pathways:
Approximately 6–7% of Caucasians are CYP2D6 poor metabolizers (PMs), characterized by loss-of-function alleles (e.g., *3, *4, *5, *6). PMs exhibit 2.4-fold higher AUC and 4.7-fold longer half-life (12.8 vs. 2.7 hours) compared to extensive metabolizers (EMs) at 300 mg doses due to impaired 5-hydroxylation [1] [7] [10]. Consequently, PMs rely more heavily on CYP3A4-mediated metabolism, increasing norpropafenone formation. 5-Hydroxypropafenone retains Class IC activity but has 80% lesser beta-blocking effects than the parent compound [1] [9].
Table 3: Propafenone Metabolic Pathways and Genetic Impact
Metabolizing Enzyme | Reaction | Metabolite Activity | Impact of CYP2D6 PM Phenotype |
---|---|---|---|
CYP2D6 | 5-Hydroxylation | Class IC antiarrhythmic | ↓ 90% metabolite formation |
CYP3A4/CYP1A2 | N-Dealkylation | Weak sodium channel blocker | ↑ 200% norpropafenone exposure |
UGT1A9/2B7 | Glucuronidation | Inactive | Unchanged |
Table 4: Pharmacokinetic Differences by CYP2D6 Phenotype (300 mg Dose)
Parameter | Poor Metabolizers (PMs) | Extensive Metabolizers (EMs) | Ratio (PM/EM) |
---|---|---|---|
AUC (µg·h/mL) | 15.9 (12.5–19.2) | 6.6 (4.1–9.1) | 2.4 |
Cmax (µg/mL) | 1.10 (0.80–1.40) | 0.10 (0.07–0.13) | 11.0 |
t½ (h) | 12.8 (11.3–14.3) | 2.7 (2.1–3.3) | 4.7 |
Propafenone exhibits marked stereoselectivity in its pharmacokinetics due to enantiomer-specific metabolism. When administered as a racemate, mutual inhibition occurs: R-propafenone inhibits S-propafenone metabolism, reducing its clearance by 40%, while S-propafenone induces R-propafenone clearance by 26% [2] [4] [7]. This results in higher plasma concentrations of S-propafenone (AUCS/AUCR ratio = 1.73) in both PMs and EMs. The apparent oral clearance (CL/F) of R-propafenone is 1.4-fold higher than S-propafenone after racemate administration due to CYP2D6’s preferential metabolism of the S-enantiomer [4] [7].
Bioavailability ranges from 5–50% and is influenced by:
Table 5: Stereoselective Pharmacokinetic Parameters of Propafenone Enantiomers
Parameter | S-Propafenone | R-Propafenone | S/R Ratio |
---|---|---|---|
After Racemate Administration | |||
AUC (nmol·h/mL) | 1226 ± 751 | 1678 ± 625 | 0.73 |
CL/F (mL/min) | 2028 ± 959 | 1318 ± 867 | 1.54 |
After Single Enantiomer Administration | |||
AUC (nmol·h/mL) | 2028 ± 959 | 1318 ± 867 | 1.54 |
CL/F (mL/min) | 1226 ± 751 | 1678 ± 625 | 0.73 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7